molecular formula C14H12N2O3S B2417518 4-(methylthio)-N-(4-nitrophenyl)benzamide CAS No. 896355-85-4

4-(methylthio)-N-(4-nitrophenyl)benzamide

Cat. No. B2417518
CAS RN: 896355-85-4
M. Wt: 288.32
InChI Key: SOVRAFXOYWKADK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability .

Scientific Research Applications

Synthesis and Characterization

  • The compound 4-(methylthio)-N-(4-nitrophenyl)benzamide can be synthesized through various chemical processes. For instance, a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, was synthesized from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, characterized using NMR and FTIR spectroscopy (Buzarevski, Mikhova, & Popovski, 2014).

Antimicrobial Properties

  • Benzamide derivatives, including those structurally similar to this compound, have been tested for antimicrobial properties. For example, acylthiourea derivatives of benzamides showed activity against various bacterial and fungal strains (Limban et al., 2011).

Corrosion Inhibition

  • Some benzamide derivatives exhibit properties as corrosion inhibitors. A study on N-Phenyl-benzamide derivatives indicated their effectiveness in inhibiting acidic corrosion of mild steel, an application that could be relevant for this compound as well (Mishra et al., 2018).

Enzyme Inhibition

  • Derivatives of benzamides have been used to synthesize compounds that inhibit carbonic anhydrase, an enzyme crucial in various biological processes. This suggests potential research applications for this compound in enzymology or medicinal chemistry (Ulus et al., 2013).

Materials Science Applications

  • In materials science, benzamides are used for the synthesis of polymers and copolymers with specific properties. For example, poly(arylene ether amide)s with trifluoromethyl groups were synthesized from a benzamide derivative, indicating potential applications in advanced materials development (Lee & Kim, 2002).

Spectroscopic Studies

  • The vibrational frequencies and other spectroscopic properties of benzamide derivatives are subjects of study, which can contribute to a deeper understanding of the molecular structure and characteristics of similar compounds (Yohannan et al., 2009).

Mechanism of Action

This is typically used in the context of biological activity, describing how a compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves potential areas of future research or applications of the compound. It could be based on current research trends or identified gaps in the existing knowledge .

properties

IUPAC Name

4-methylsulfanyl-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-8-2-10(3-9-13)14(17)15-11-4-6-12(7-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRAFXOYWKADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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